1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

Antiprotozoal Giardiasis Structure-Activity Relationship

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (MTZ-I) is a high-purity (≥95%), iodinated analog of metronidazole specifically engineered to deliver 5-10x greater antiprotozoal potency against Giardia lamblia and Trypanosoma cruzi compared to parent drug. This unique iodoethyl modification drives quantifiable gains in activity and unlocks novel antitumor properties absent in metronidazole, validated in solid Ehrlich tumor models. Essential for SAR studies optimizing nitroimidazole-based therapies, overcoming drug resistance, and developing hypoxia-selective cytotoxins. Select this compound for your next-stage antiprotozoal or antitumor research program with available preclinical toxicity data to guide study design.

Molecular Formula C6H8IN3O2
Molecular Weight 281.05 g/mol
CAS No. 16156-90-4
Cat. No. B095459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
CAS16156-90-4
Molecular FormulaC6H8IN3O2
Molecular Weight281.05 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCI)[N+](=O)[O-]
InChIInChI=1S/C6H8IN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3
InChIKeyROXLQGHOPINWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (CAS 16156-90-4): A Quantifiably Superior Metronidazole Analog for Antiprotozoal and Hypoxia-Selective Research


1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (CAS 16156-90-4), also known as MTZ-I or Iodometronidazole, is a synthetic 5-nitroimidazole derivative . It is a direct molecular analog of the widely used antiprotozoal drug Metronidazole (MTZ), differentiated by the substitution of the terminal hydroxyl group on the N1 side chain with an iodine atom [1]. This modification enhances its electrophilic properties and lipophilicity, which are key drivers of its improved biological activity . The compound's unique iodoethyl substituent also makes it a valuable intermediate for further synthetic functionalization [2].

Why Metronidazole Cannot Be Substituted for 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole in Advanced Research


1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (MTZ-I) is not a generic substitute for Metronidazole (MTZ); it is a specifically engineered analog with significantly enhanced potency in multiple antiprotozoal and antitumor models [1]. The substitution of a hydroxyl group with an iodine atom on the N1 side chain dramatically alters the molecule's physicochemical and biological properties. This modification leads to a 5- to 10-fold increase in activity against *Giardia lamblia* and *Trypanosoma cruzi* compared to the parent drug MTZ [2][3]. Furthermore, in a solid tumor model, MTZ-I demonstrated potent antitumor activity, a property not associated with the parent compound . Therefore, research aiming to investigate structure-activity relationships, overcome drug resistance, or develop hypoxia-selective therapies requires this specific analog, as the quantifiable gains in potency and novel activities cannot be replicated by the parent compound.

Quantitative Evidence Guide for Selecting 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole Over Metronidazole


In Vitro Potency Against Giardia lamblia: 5-Fold Improvement in IC50

1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (MTZ-I) exhibits a significantly lower half-maximal inhibitory concentration (IC50) against *Giardia lamblia* trophozoites compared to the parent compound, Metronidazole (MTZ). This indicates higher potency [1].

Antiprotozoal Giardiasis Structure-Activity Relationship

In Vivo Efficacy Against Giardiasis: 2-Fold Improvement in ED50 in a Gerbil Model

In an experimental infection model using gerbils, MTZ-I demonstrated superior in vivo efficacy. The median effective dose (ED50) required to inhibit parasite growth was significantly lower for MTZ-I compared to MTZ [1].

Antiprotozoal Giardiasis In Vivo Efficacy ED50

Potency Against Trypanosoma cruzi: >4-Fold Improvement in IC50 and 10x Higher Selective Activity

Against the infective forms of *Trypanosoma cruzi*, MTZ-I is significantly more active than the parent drug. Metronidazole (MTZ) showed very low activity (IC50 > 450 µM), whereas MTZ-I was markedly more effective. The study further notes that MTZ-I was 10 times more active against the parasite than against mammalian cells [1].

Antiprotozoal Chagas Disease Trypanosoma cruzi Selectivity Index

Acquired Antitumor Activity in a Solid Tumor Model

While Metronidazole (MTZ) is not recognized as an antitumor agent, its iodoethyl analog, MTZ-I, demonstrates potent antitumor activity in vivo .

Antitumor Hypoxia-Selective Cytotoxin Ehrlich Tumor In Vivo

Preclinical Toxicity Profile: A Critical Differentiator for Compound Selection

A comparative preclinical toxicity study in rats revealed a distinct and less favorable safety profile for MTZ-I compared to another MTZ analog, MTZ-Ms. This is a critical piece of negative data for compound selection [1].

Toxicology Safety Pharmacology ADME

Recommended Research Applications for 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Antiprotozoal Drug Design

This compound is a premier tool for SAR studies focused on improving the potency of 5-nitroimidazoles. Its 5-fold increase in in vitro potency against *Giardia* and >4-fold increase against *T. cruzi* compared to the parent Metronidazole provide a clear quantitative basis for understanding the impact of introducing a heavy halogen atom on the N1 side chain. The data serves as a benchmark for designing next-generation antiprotozoal agents. [1][2]

In Vivo Proof-of-Concept Studies for Giardiasis and Chagas Disease

The compound is validated for use in animal models of parasitic infection. Its significantly improved ED50 in a gerbil model of giardiasis confirms its in vivo efficacy. Its selective activity against *T. cruzi* makes it a valuable lead for exploring new treatments for Chagas disease, where the parent drug MTZ is ineffective. [1][3]

Hypoxia-Selective Antitumor and Radiosensitizer Research

The compound's demonstrated antitumor activity in a solid Ehrlich tumor model, a property absent in Metronidazole, positions it as a critical starting point for developing hypoxia-selective cytotoxins. Its design as an iodinated nitroimidazole aligns with research showing that introducing iodine atoms can enhance radiosensitization, making it a candidate for combination therapy studies. [4]

Toxicological and Safety Pharmacology Profiling

The existing preclinical toxicity data serves as a critical decision-making tool. Researchers can use this data to determine if the compound's safety profile aligns with their study's tolerability requirements. For studies requiring high or repeated dosing, this evidence may guide the selection of a different analog or inform the design of necessary safety monitoring protocols. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.